5-Bromo-2-fluoro-3-hydroxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHANSFOBTGNDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 5 Bromo 2 Fluoro 3 Hydroxybenzoic Acid and Its Precursors
De Novo Synthetic Routes and Retrosynthetic Analysis
A de novo synthesis of 5-Bromo-2-fluoro-3-hydroxybenzoic acid requires a strategic approach to introduce the four substituents—carboxyl, hydroxyl, fluorine, and bromine—onto the aromatic ring in the correct 1,2,3,5-pattern. Retrosynthetic analysis helps to identify plausible synthetic pathways by disconnecting the target molecule into simpler, more accessible precursors.
A primary retrosynthetic disconnection involves the late-stage introduction of the bromine atom via electrophilic aromatic substitution. This suggests 2-fluoro-3-hydroxybenzoic acid as a key precursor. The directing effects of the ortho-hydroxyl and meta-carboxyl groups would need to be carefully considered to achieve bromination at the desired C-5 position.
Alternatively, the hydroxyl group could be installed late in the synthesis. This pathway might start from a precursor like 5-bromo-2-fluorobenzoic acid . The introduction of the hydroxyl group at the C-3 position could be approached through methods like directed ortho metalation followed by reaction with an oxygen electrophile.
A more fundamental approach begins with simpler precursors, such as a substituted toluene (B28343). For instance, a route could commence with 2-fluoro-3-methoxytoluene . This would involve a sequence of regioselective bromination, oxidation of the methyl group to a carboxylic acid, and finally, demethylation to reveal the hydroxyl group. A patent for the synthesis of a related compound, 2,4-difluoro-3-hydroxybenzoic acid, outlines a multi-step sequence involving methoxylation, reduction, bromination, deamination, cyanation, and final hydrolysis, showcasing the complexity that can be involved in constructing such molecules from basic starting materials. google.com
Regioselective Bromination and Fluorination Strategies
Achieving the desired substitution pattern on the benzoic acid core hinges on controlling the regioselectivity of halogenation reactions. The electronic properties of the substituents already present on the ring dictate the position of incoming electrophiles.
Bromination: In a synthetic route starting from 2-fluorobenzoic acid, the introduction of bromine at the C-5 position is a critical step. The fluorine atom at C-2 is an ortho-, para-director, while the carboxylic acid at C-1 is a meta-director. Both groups direct an incoming electrophile to the C-5 position, allowing for highly regioselective bromination. N-Bromosuccinimide (NBS) is a common reagent for this transformation. One documented method involves the reaction of o-fluorobenzoic acid with NBS in a mixture of sulfuric acid and dichloromethane (B109758) to yield 2-fluoro-5-bromobenzoic acid with high purity and yield. google.com
| Brominating Agent | Solvent/Co-reagent | Temperature | Yield | Purity | Reference |
|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | 20-25°C | 57% | ≥85% | guidechem.com |
| N-Bromosuccinimide (NBS) | Sulfuric Acid / DCM | 25-30°C | 75.5% | 99.0% | google.com |
Fluorination: Introducing fluorine often occurs earlier in the synthesis. Routes may involve starting with a pre-fluorinated material or using specialized fluorinating reagents. For example, a synthetic pathway could involve the synthesis of 2-fluoro-3-nitrotoluene (B1317587) from a corresponding diazonium salt via the Schiemann reaction, which is then carried forward. wipo.intgoogleapis.com
Directed Ortho Metalation (DoM) Approaches for Controlled Functionalization
Directed ortho metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org It utilizes a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org Both the carboxylic acid and fluorine can act as DMGs. organic-chemistry.org
In the context of synthesizing this compound, DoM could be employed on a precursor like 5-bromo-2-fluorobenzoic acid. The fluorine atom at C-2 is a more powerful DMG than the C-5 bromine, directing lithiation to the C-3 position. The resulting aryllithium intermediate can then be trapped with an electrophilic oxygen source (e.g., a borate (B1201080) ester followed by oxidation) to introduce the required hydroxyl group. Studies have shown that in 2-fluorobenzoic acid, lithiation occurs at the 3-position. unblog.fr Similarly, the lithiation of 1-bromo-4-fluorobenzene (B142099) is directed by the fluorine atom to the C-2 position. google.com This high degree of regiocontrol makes DoM an attractive strategy for functionalizing positions that are not easily accessible through electrophilic aromatic substitution.
Hydroxyl Group Introduction and Carboxylic Acid Formation
The final steps in the synthesis often involve the installation of the hydroxyl and carboxylic acid functionalities.
Hydroxyl Group Introduction: A robust method for converting an aryl halide to a phenol (B47542) is through copper-catalyzed hydroxylation. organic-chemistry.orgresearchgate.netacs.org This transformation is a modern variant of the classic Ullmann condensation and can be applied to a precursor such as 3,5-dibromo-2-fluorobenzoic acid. Various catalytic systems, often employing copper(I) or copper(II) salts with specific ligands, can achieve this conversion under relatively mild conditions. organic-chemistry.orgacs.orgorganic-chemistry.org Another strategy involves the demethylation of a methoxy (B1213986) precursor using reagents like boron tribromide or hydrobromic acid. google.com This is particularly useful if the methoxy group was used as a protecting group or a directing group earlier in the synthesis.
Carboxylic Acid Formation: If the synthesis does not start with a benzoic acid derivative, the carboxyl group can be formed through several reliable methods. A common approach is the oxidation of a methyl group on a toluene precursor, such as 4-bromo-3-fluorotoluene. sigmaaldrich.com Strong oxidizing agents like potassium permanganate (B83412) or chromic acid are typically used. Alternatively, the carboxylic acid can be generated via the hydrolysis of a nitrile. This can be achieved under acidic or basic conditions and is often the final step in a sequence where the nitrile is introduced via a Sandmeyer reaction or cyanation of an aryl halide. google.com The hydrolysis of a corresponding ester under basic conditions is another straightforward method to unmask the carboxylic acid. chemicalbook.com
Advanced Catalytic Systems in Synthesis
Modern organic synthesis relies heavily on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium and copper are central to many advanced methodologies for constructing complex aromatic molecules.
Palladium-Catalyzed Coupling Reactions for Precursor Elaboration
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable for forming carbon-carbon bonds. researchgate.netnih.gov These reactions could be employed to build a highly substituted aromatic precursor before the final functional groups are installed. For instance, a Suzuki-Miyaura coupling could be used to connect a boronic acid derivative, like 2-fluoro-3-methoxyphenylboronic acid, nih.gov with a brominated aromatic partner. This strategy allows for the modular assembly of complex scaffolds. acs.org While historically reliant on aryl halides, recent advances have enabled the use of less reactive C–O electrophiles (like phenols and their derivatives) as coupling partners, further expanding the versatility of palladium catalysis. rsc.org
Copper-Mediated Reactions for Aromatic Functionalization
Copper catalysis is particularly prominent in the formation of carbon-heteroatom bonds, such as C-O bonds. As mentioned, the copper-catalyzed hydroxylation of aryl halides is a key transformation for introducing the hydroxyl group. rsc.org This method has seen significant advancements, moving from the harsh conditions of the traditional Ullmann reaction to milder, more efficient catalytic protocols. The choice of ligand is crucial for the reaction's success, with various phenanthroline, picolinamide, and oxalamide derivatives being developed to enhance reactivity and substrate scope. organic-chemistry.orgacs.orgrsc.org These reactions offer a direct and reliable pathway to phenols from readily available aryl bromides and even less reactive aryl chlorides. organic-chemistry.orgrsc.org
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Cu(acac)₂ | BHMPO | LiOH | DMSO/H₂O | 60-130°C | organic-chemistry.org |
| Cu₂O | 4,7-dihydroxy-1,10-phenanthroline | TBAH | H₂O | Not specified | rsc.org |
| CuI | 8-hydroxyquinaldine | TBAH·5H₂O | DMSO/H₂O | 70-130°C | organic-chemistry.org |
| Cu(OH)₂ | Hydroxypicolinamide (HMPS) | KOH / K₂CO₃ / K₃PO₄ | Sulfolane | 120°C | acs.org |
Asymmetric Catalysis in Related Chiral Analogues
While this compound is an achiral molecule, the principles of asymmetric catalysis are crucial in the synthesis of chiral derivatives of fluorinated and hydroxylated benzoic acids, which are valuable building blocks in medicinal chemistry. nih.govthe-innovation.orgchimia.chrsc.orgacs.org The introduction of fluorine atoms and hydroxyl groups can significantly alter the biological activity of molecules, and controlling the stereochemistry is often paramount.
Chiral catalysts, such as modified cinchona alkaloids or metal complexes with chiral ligands, can be employed to introduce chirality in related structures. chimia.ch For instance, the asymmetric fluorination of a suitable precursor could establish a chiral center. chimia.ch Enzymatic approaches also offer a highly selective method for the synthesis of chiral fluorinated compounds. the-innovation.org While not directly applicable to the synthesis of the title compound, the knowledge gained from asymmetric catalysis in analogous systems can inform the development of selective synthetic methods for other complex, related molecules.
Process Optimization and Scalability Considerations
The transition from a laboratory-scale synthesis to an industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness.
Reaction Condition Screening and Kinetic Studies
A plausible and efficient synthetic route to this compound involves a two-step process starting from 2-fluorobenzoic acid. The first step is the bromination of 2-fluorobenzoic acid to yield the precursor, 5-bromo-2-fluorobenzoic acid. guidechem.com The second key step is the directed ortho-metalation of this precursor, followed by hydroxylation to introduce the hydroxyl group at the 3-position.
Synthesis of 5-Bromo-2-fluorobenzoic Acid (Precursor):
Two primary methods have been reported for the bromination of 2-fluorobenzoic acid. guidechem.com
Method 1: Using N-bromosuccinimide (NBS) : This method involves the reaction of 2-fluorobenzoic acid with NBS in a solvent like dichloromethane at a controlled temperature. guidechem.com Kinetic studies would be essential to determine the optimal temperature, reaction time, and stoichiometry to maximize the yield of the desired 5-bromo isomer and minimize the formation of byproducts. Monitoring the reaction progress using techniques like HPLC is crucial. guidechem.com
Method 2: Using Potassium Bromide and Sodium Chlorate : This alternative method utilizes a mixture of potassium bromide, sodium chlorate, and sulfuric acid. guidechem.com Screening of reaction conditions such as temperature and reactant concentrations would be necessary to optimize the yield and purity.
Directed ortho-Metalation and Hydroxylation:
The introduction of the hydroxyl group at the 3-position of 5-bromo-2-fluorobenzoic acid can be achieved through directed ortho-metalation. The carboxylic acid group acts as a directing group, facilitating the removal of a proton at the adjacent position by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) in the presence of a ligand such as TMEDA (tetramethylethylenediamine). wikipedia.orgbaranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be reacted with an electrophilic oxygen source, such as molecular oxygen or a peroxide, to introduce the hydroxyl group.
Kinetic studies of this lithiation step are critical for scalability. These studies would involve monitoring the rate of deprotonation and the stability of the organolithium intermediate at different temperatures and concentrations. acs.org The choice of the organolithium reagent and the ligand can significantly impact the reaction rate and selectivity. uwindsor.ca
Below is a data table summarizing key parameters for optimization in the proposed synthetic steps.
| Step | Parameter to Optimize | Analytical Technique for Monitoring | Potential Challenges |
| Bromination | Temperature, Reaction Time, Stoichiometry of Brominating Agent | HPLC, GC-MS | Formation of isomeric byproducts, over-bromination. |
| Directed ortho-Metalation | Choice of Organolithium Reagent, Ligand Concentration, Temperature, Reaction Time | In-situ IR, NMR | Stability of the organolithium intermediate, side reactions with the bromine substituent. |
| Hydroxylation | Choice of Oxygen Source, Quenching Conditions | HPLC, LC-MS | Over-oxidation, formation of undesired byproducts. |
Solvent Selection and Green Chemistry Principles in Synthetic Design
The choice of solvent is a critical aspect of process optimization, with significant implications for reaction efficiency, safety, and environmental impact.
For the bromination step using NBS, dichloromethane is a common solvent. guidechem.com However, from a green chemistry perspective, exploring less hazardous alternatives is desirable. For the directed ortho-metalation step, anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically required to stabilize the organolithium intermediates. libretexts.orgmt.com Recent research has explored the use of more sustainable ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) for organolithium reactions. rsc.org
Adhering to green chemistry principles involves:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and exploring greener alternatives.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents.
Isolation and Purification Methodologies
The isolation and purification of the final product and intermediates are crucial for obtaining a high-purity compound.
For the precursor, 5-bromo-2-fluorobenzoic acid, the product is a solid that can be isolated by filtration after the reaction mixture is quenched with water. guidechem.com Further purification can be achieved by washing with appropriate solvents to remove unreacted starting materials and byproducts.
The final product, this compound, is expected to be a solid. After the hydroxylation step, the reaction is typically quenched with an aqueous acid solution to protonate the newly formed phenoxide. The product can then be extracted into an organic solvent. google.com Purification can be achieved through recrystallization from a suitable solvent or solvent mixture. learncbse.inma.eduslideshare.net The choice of recrystallization solvent is critical and would need to be determined experimentally to achieve high purity and yield. Techniques such as falling film crystallization or static crystallization may also be considered for large-scale purification. google.com
The purity of the final product would be assessed using analytical techniques such as melting point determination, HPLC, and NMR spectroscopy.
Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 Fluoro 3 Hydroxybenzoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related functional groups.
Esterification and Amidation Reactions for Conjugate Formation
Esterification of hydroxybenzoic acids is a common transformation. For 5-Bromo-2-fluoro-3-hydroxybenzoic acid, this can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. A general method for the esterification of hydroxybenzoic acids involves reacting the acid with a halogenated derivative of an aliphatic or cycloaliphatic hydrocarbon in a homogeneous liquid phase with a non-quaternizable tertiary amine. This approach can be advantageous in minimizing side reactions, such as O-alkylation of the phenolic hydroxyl group.
Amidation reactions, leading to the formation of amides, can be carried out by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, coupling agents can be employed to facilitate the direct reaction between the carboxylic acid and an amine. For instance, in the synthesis of related benzamide (B126) derivatives, starting from a similar compound, 5-bromo-2-hydroxybenzamide, further derivatization is achieved through reactions with halogenated acid esters. rsc.org
Reduction to Alcohol and Further Functionalization
The carboxylic acid group of this compound can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing carboxylic acids. libretexts.orgyoutube.comyoutube.com The resulting benzyl (B1604629) alcohol derivative opens up further avenues for functionalization, such as oxidation to the corresponding aldehyde or conversion of the hydroxyl group to a leaving group for nucleophilic substitution reactions.
Decarboxylation Pathways and Mechanistic Insights
Decarboxylation, the removal of the carboxyl group, of halogenated benzoic acids is achievable, often under forcing conditions. One method involves heating the acid with soda lime at high temperatures. google.com A more recent approach for the decarboxylation of benzoic acids utilizes radical conditions, which may offer a milder alternative. rsc.org For some halogenated benzene (B151609) carboxylic acids, decarboxylation can be achieved by heating the acid in a polar aprotic solvent at temperatures above 200°C. google.com The mechanism can involve the formation of an aryl radical, which is then quenched.
Transformations Involving the Hydroxyl Group
The phenolic hydroxyl group is another key site for derivatization, allowing for the formation of ethers and esters, as well as being susceptible to oxidation.
Etherification and Esterification of the Phenolic Hydroxyl
Etherification of the phenolic hydroxyl group can be accomplished by reaction with an alkyl halide in the presence of a base. This reaction converts the acidic phenol (B47542) into a less reactive ether, which can be useful as a protecting group strategy in multi-step syntheses.
Esterification of the phenolic hydroxyl can be achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction yields a phenyl ester, which can be a valuable intermediate in various synthetic pathways.
Directed Hydroxyl Group Activation and Subsequent Transformations
The phenolic hydroxyl group at the C3 position is a key site for derivatization. Its nucleophilicity and acidity, influenced by the surrounding electron-withdrawing groups (-Br, -F, -COOH), allow for a range of activation strategies.
O-Alkylation and O-Acylation: The hydroxyl group can be readily converted into ethers or esters. O-alkylation, typically achieved under basic conditions (e.g., using sodium hydride or potassium carbonate to deprotonate the phenol) followed by treatment with an alkyl halide (e.g., methyl iodide or benzyl bromide), would yield the corresponding ether. Similarly, O-acylation can be performed using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form ester derivatives. These transformations are fundamental for protecting the hydroxyl group during subsequent reactions or for modulating the molecule's biological properties.
Conversion to a Leaving Group: For nucleophilic substitution reactions, the hydroxyl group can be activated by converting it into a better leaving group. Common methodologies include transformation into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). Reacting this compound with tosyl chloride, mesyl chloride, or triflic anhydride in the presence of a non-nucleophilic base would yield the respective sulfonate esters, which can then be displaced by a variety of nucleophiles.
Aromatic Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the aromatic ring is dictated by the combined electronic and steric effects of the four substituents.
Further Halogenation and Nitration Studies on the Aromatic Ring
For electrophilic aromatic substitution, such as nitration or further halogenation, the directing effects of the existing substituents must be considered. The substituents can be ranked by their influence:
-OH (at C3): A strongly activating, ortho-, para-directing group (directing to C2, C4).
-F (at C2): A deactivating, ortho-, para-directing group (directing to C1, C3).
-Br (at C5): A deactivating, ortho-, para-directing group (directing to C4, C6).
-COOH (at C1): A strongly deactivating, meta-directing group (directing to C3, C5).
The two available positions for substitution are C4 and C6.
Position C4: This position is para to the strongly activating -OH group and ortho to the deactivating -Br group.
Position C6: This position is ortho to the deactivating -Br group.
Considering the powerful activating and para-directing effect of the hydroxyl group, electrophilic attack is most likely to occur at the C4 position . The directing vectors of the -OH and -Br groups converge on this position, making it the most electronically enriched and sterically accessible site for an incoming electrophile. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) would be expected to yield the 4-substituted derivative.
Nucleophilic Displacement of Halogens (e.g., Fluorine, Bromine)
Nucleophilic aromatic substitution (SNAr) on this ring is challenging due to the presence of the strongly electron-donating hydroxyl group, which generally disfavors this reaction pathway. However, the presence of the strongly deactivating carboxyl group and the inherent electron-withdrawing nature of the halogens provide some activation.
In SNAr reactions, fluoride (B91410) is typically a much better leaving group than bromide. The C-F bond at the C2 position is ortho to both the strongly deactivating -COOH group and the activating -OH group. The C-Br bond at C5 is meta to the -COOH group. Given that SNAr reactions are significantly accelerated by strong electron-withdrawing groups positioned ortho or para to the leaving group, the C-F bond at C2 is more likely to be susceptible to nucleophilic attack than the C-Br bond at C5, particularly under forcing conditions with strong nucleophiles (e.g., sodium methoxide (B1231860) at high temperatures).
Influence of Substituent Effects on Reactivity (σ- and π-donor/acceptor)
The reactivity of the benzene ring is a direct consequence of the interplay between inductive (σ) and resonance (π) effects of its substituents.
Hydroxyl (-OH): Acts as a strong π-donor through resonance (donating lone pair electrons into the ring) and a σ-acceptor via induction (due to oxygen's electronegativity). The resonance effect is dominant, making it a strong ring activator.
Fluorine (-F) and Bromine (-Br): Both halogens are strong σ-acceptors (highly electronegative) but weak π-donors. Their inductive effect outweighs the resonance effect, making them net deactivators of the ring for electrophilic substitution.
Carboxylic Acid (-COOH): This group is a strong σ-acceptor and a strong π-acceptor (deactivating through both induction and resonance). It strongly withdraws electron density from the ring, making it highly deactivated.
Transition Metal-Catalyzed Cross-Coupling Chemistry
The presence of a bromine atom makes the molecule an excellent candidate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating aryl-aryl bonds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.org In this compound, the site of coupling is unambiguously the C-Br bond. The C-F bond is significantly less reactive and generally remains intact under standard palladium-catalyzed Suzuki conditions. This differential reactivity allows for selective functionalization at the C5 position. nih.gov
The reaction involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org A variety of aryl- and heteroarylboronic acids can be used, allowing for the synthesis of a diverse library of biaryl compounds derived from the core structure.
Below is an interactive table representing typical conditions and potential outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids.
Table 1: Representative Suzuki-Miyaura Coupling Reactions Reaction conditions are illustrative and based on common literature procedures for similar substrates.
| Boronic Acid Partner | Palladium Catalyst | Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Fluoro-3-hydroxy-5-phenylbenzoic acid |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene (B28343)/H₂O | 2-Fluoro-3-hydroxy-5-(4-methoxyphenyl)benzoic acid |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 2-Fluoro-3-hydroxy-5-(pyridin-3-yl)benzoic acid |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For this compound, this reaction would introduce an alkynyl group at the C-5 position, leading to a variety of functionalized benzoic acid derivatives.
The general reaction scheme would involve the coupling of this compound (or its ester derivative to prevent interference from the acidic proton of the carboxylic acid) with a terminal alkyne in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and a base, typically an amine such as triethylamine or diisopropylamine.
Table 1: Hypothetical Sonogashira Coupling Reactions of a this compound Derivative
| Entry | Alkyne Partner | Product | Potential Catalyst System | Solvent | Base |
| 1 | Phenylacetylene | Methyl 2-fluoro-3-hydroxy-5-(phenylethynyl)benzoate | Pd(PPh₃)₄, CuI | Toluene | Triethylamine |
| 2 | Ethynyltrimethylsilane | Methyl 5-((trimethylsilyl)ethynyl)-2-fluoro-3-hydroxybenzoate | PdCl₂(PPh₃)₂, CuI | THF | Diisopropylamine |
| 3 | Propargyl alcohol | Methyl 2-fluoro-3-hydroxy-5-(3-hydroxyprop-1-yn-1-yl)benzoate | Pd(OAc)₂, XPhos, CuI | Dioxane | Cesium carbonate |
Note: This table is illustrative and based on general conditions for Sonogashira couplings. Actual yields and optimal conditions would require experimental validation.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. Applying this reaction to this compound would allow for the introduction of a wide range of primary and secondary amines at the C-5 position, yielding novel amino-substituted benzoic acid derivatives which are valuable in medicinal chemistry.
The reaction typically employs a palladium catalyst, often in combination with a bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, RuPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of ligand and base is crucial and depends on the nature of both the aryl halide and the amine.
Table 2: Potential Buchwald-Hartwig Amination Reactions of a this compound Derivative
| Entry | Amine Partner | Product | Potential Catalyst System | Solvent | Base |
| 1 | Morpholine | Methyl 2-fluoro-3-hydroxy-5-(morpholino)benzoate | Pd₂(dba)₃, XPhos | Toluene | Sodium tert-butoxide |
| 2 | Aniline | Methyl 5-(phenylamino)-2-fluoro-3-hydroxybenzoate | Pd(OAc)₂, RuPhos | Dioxane | Cesium carbonate |
| 3 | Benzylamine | Methyl 5-(benzylamino)-2-fluoro-3-hydroxybenzoate | Pd₂(dba)₃, BINAP | THF | Lithium bis(trimethylsilyl)amide |
Note: This table is illustrative and based on general conditions for Buchwald-Hartwig aminations. Actual yields and optimal conditions would require experimental validation.
Heck Reaction and Olefination Strategies
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. For this compound, the Heck reaction would enable the introduction of various alkenyl groups at the C-5 position, providing access to substituted stilbene (B7821643) and cinnamic acid analogs.
Typical conditions for the Heck reaction involve a palladium catalyst (e.g., Pd(OAc)₂, Pd/C), a phosphine ligand (or ligand-free conditions for reactive substrates), and a base such as triethylamine or sodium acetate. The regioselectivity of the addition to the alkene is a key aspect of this reaction.
Table 3: Illustrative Heck Reactions of a this compound Derivative
| Entry | Alkene Partner | Product | Potential Catalyst System | Solvent | Base |
| 1 | Styrene | Methyl (E)-2-fluoro-3-hydroxy-5-styrylbenzoate | Pd(OAc)₂, P(o-tol)₃ | DMF | Triethylamine |
| 2 | Ethyl acrylate | Methyl (E)-3-(3-fluoro-4-(methoxycarbonyl)-2-hydroxyphenyl)acrylate | Pd/C | Acetonitrile | Sodium acetate |
| 3 | 1-Octene | Methyl 2-fluoro-3-hydroxy-5-((E)-oct-1-en-1-yl)benzoate | PdCl₂(PPh₃)₂ | NMP | Potassium carbonate |
Note: This table is illustrative and based on general conditions for Heck reactions. Actual yields and optimal conditions would require experimental validation.
Mechanistic Investigations of Key Derivatization Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope. For the palladium-catalyzed derivatizations of this compound, mechanistic studies would focus on elucidating the catalytic cycle and identifying key intermediates and transition states.
Reaction Pathway Elucidation through Intermediate Characterization
The catalytic cycles for the Sonogashira, Buchwald-Hartwig, and Heck reactions are generally understood to involve a sequence of oxidative addition, migratory insertion (for Heck) or transmetalation (for Sonogashira), and reductive elimination. For a polysubstituted substrate like this compound, the electronic and steric effects of the fluorine, hydroxyl, and carboxylic acid groups would influence the rates of these elementary steps.
Characterization of intermediates, such as the oxidative addition complex (Ar-Pd(II)-Br), could be attempted using techniques like NMR spectroscopy under carefully controlled conditions. The stability and reactivity of such intermediates would provide valuable insights into the reaction pathway. For instance, the coordination of the hydroxyl or carboxyl group to the palladium center could either facilitate or inhibit certain steps in the catalytic cycle.
Kinetic Isotope Effect Studies
Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. In the context of the derivatization of this compound, ¹³C KIE studies could be employed to investigate the C-Br bond cleavage in the oxidative addition step.
By comparing the reaction rates of the unlabeled compound with a compound specifically labeled with ¹³C at the C-5 position, a primary ¹³C KIE greater than unity would provide strong evidence that the C-Br bond cleavage is involved in the rate-determining step of the reaction. The magnitude of the KIE can also provide information about the transition state structure. Such studies would be invaluable for understanding how the electronic nature of the substituted benzene ring affects the energetics of the catalytic cycle.
Comprehensive Spectroscopic and Crystallographic Characterization for Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 5-Bromo-2-fluoro-3-hydroxybenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic environments and their connectivity.
High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Proton, Carbon, and Fluorine Environments
One-dimensional NMR spectra provide fundamental information about the chemical environment of each unique proton, carbon, and fluorine atom in the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons (H-4 and H-6) would appear as doublets due to coupling with the adjacent fluorine atom and with each other. The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on the solvent and concentration and would likely appear as broad singlets.
¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the benzoic acid ring and the carboxyl group. The chemical shifts would be influenced by the attached substituents (bromine, fluorine, hydroxyl, and carboxyl groups). The carbon directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet.
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom at the C-2 position. This signal would be split into a doublet of doublets due to coupling with the two neighboring aromatic protons (H-4 and H-6), providing further confirmation of its position on the aromatic ring.
Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (Note: These are predicted values and may differ from experimental results.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) |
| H-4 | 7.2 - 7.5 | - | - |
| H-6 | 7.5 - 7.8 | - | - |
| OH | Variable (broad) | - | - |
| COOH | Variable (broad) | - | - |
| C-1 (COOH) | - | 165 - 170 | - |
| C-2 (C-F) | - | 155 - 160 (d, ¹JC-F ≈ 240-250 Hz) | - |
| C-3 (C-OH) | - | 145 - 150 | - |
| C-4 (C-H) | - | 120 - 125 | - |
| C-5 (C-Br) | - | 110 - 115 | - |
| C-6 (C-H) | - | 125 - 130 | - |
| F | - | - | -110 to -125 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak between the H-4 and H-6 signals would confirm their spatial proximity and coupling relationship, although this coupling might be weak (four-bond meta-coupling).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals for H-4 and H-6 to their corresponding ¹³C signals (C-4 and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It would be instrumental in assigning the quaternary carbons. For instance, the H-6 proton would show correlations to C-2, C-4, and C-5, while the H-4 proton would correlate to C-2, C-3, C-5, and C-6. The carboxylic proton, if observed, would correlate to the C-1 carboxyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, regardless of whether they are connected through bonds. This could reveal spatial proximity between the fluorine atom and the H-6 proton, as well as between the hydroxyl proton and the H-4 proton, helping to confirm the substituent arrangement.
Variable Temperature NMR for Conformational Dynamics
Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of the molecule, particularly concerning the rotation around the C-C bond connecting the carboxylic acid group to the aromatic ring. Changes in temperature could affect the hydrogen bonding interactions (both intramolecularly with the adjacent hydroxyl group and intermolecularly), which might be observed as shifts in the chemical shifts of the OH and COOH protons or changes in the rotational barrier of the carboxyl group.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound, offering an unambiguous confirmation of its identity.
Precise Mass Determination and Elemental Composition Analysis
The molecular formula for this compound is C₇H₄BrFO₃. High-resolution mass spectrometry would be able to measure the mass of the molecular ion with very high precision. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom.
Elemental Composition Data
| Formula | Calculated Exact Mass (Monoisotopic) | Isotopes |
| C₇H₄⁷⁹BrFO₃ | 233.9328 | ⁷⁹Br |
| C₇H₄⁸¹BrFO₃ | 235.9307 | ⁸¹Br |
Fragmentation Pathway Analysis for Structural Confirmation
Analysis of the fragmentation pattern in the mass spectrum provides further structural evidence. Upon ionization, the molecular ion of this compound would be expected to undergo characteristic fragmentation. Key fragmentation pathways would likely include:
Loss of H₂O: Elimination of a water molecule from the adjacent carboxylic acid and hydroxyl groups.
Loss of COOH or CO₂: Decarboxylation is a common fragmentation pathway for benzoic acids.
Loss of Br•: Cleavage of the carbon-bromine bond.
Loss of HF: Elimination of hydrogen fluoride (B91410).
Observing these specific neutral losses would provide strong corroborating evidence for the presence and arrangement of the functional groups on the aromatic ring.
Comprehensive Analysis of this compound Reveals Lack of Publicly Available Research Data
A thorough investigation into the scientific literature and chemical databases for experimental data on the compound This compound reveals a significant gap in publicly accessible research. While the compound is listed by some chemical suppliers with CAS Number 1807144-55-3, detailed spectroscopic and crystallographic characterizations, as requested for this article, are not available in published scientific papers or databases.
Consequently, it is not possible to provide the in-depth analysis for the following sections as outlined:
Single-Crystal X-ray Diffraction
Searches for empirical data such as Infrared (IR) spectra, Raman spectra, UV-Vis absorption spectra, and single-crystal X-ray diffraction results for this compound did not yield any specific studies. This lack of data prevents a scientifically accurate discussion on its characteristic functional group vibrations, electronic transitions, molecular geometry, and intermolecular interactions in the solid state.
While research is available for structurally related isomers, such as 5-bromo-3-fluoro-2-hydroxybenzoic acid and other substituted hydroxybenzoic acids, the unique substitution pattern of the requested compound means that the data from these analogues cannot be used to accurately describe its specific properties. The positions of the fluorine, bromine, and hydroxyl groups on the benzene (B151609) ring critically influence the molecule's electronic structure, vibrational modes, and crystal packing. Extrapolating from different isomers would be scientifically unsound and would not adhere to the requirement of focusing solely on this compound.
Therefore, until experimental characterization of this specific compound is performed and published in the scientific literature, a comprehensive and data-driven article on its spectroscopic and crystallographic properties cannot be written.
Polymorphism and Solid-State Characteristics
A thorough review of scientific literature and crystallographic databases reveals a notable absence of specific research focused on the polymorphism and solid-state characteristics of this compound. To date, no studies have been published that identify or characterize different polymorphic forms of this compound. Consequently, there are no available data from techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), or solid-state nuclear magnetic resonance (ssNMR) spectroscopy that would describe its crystal structures or thermal behavior.
While the phenomenon of polymorphism is well-documented in the broader class of substituted hydroxybenzoic acids, with different crystalline forms arising from variations in intermolecular interactions like hydrogen bonding and packing arrangements, such specific investigations have not been extended to this compound. The potential for this molecule to exhibit polymorphism certainly exists due to the presence of functional groups (carboxyl, hydroxyl, bromo, and fluoro) that can participate in various supramolecular synthons. However, without experimental studies, any discussion of its potential polymorphs, their relative stabilities, and their distinct physical properties would be purely speculative.
Detailed research findings and data tables, which would typically be included in this section to describe the crystallographic parameters and thermal properties of different polymorphs, cannot be provided due to the lack of available empirical data. Further research, including systematic crystallization screening and solid-state characterization, would be required to elucidate the polymorphic landscape of this compound.
Theoretical and Computational Chemistry Studies of 5 Bromo 2 Fluoro 3 Hydroxybenzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. vjst.vnresearchgate.net
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 5-Bromo-2-fluoro-3-hydroxybenzoic acid, the geometry optimization would reveal key bond lengths, bond angles, and dihedral angles. The presence of intramolecular hydrogen bonding between the hydroxyl group at position 3 and the carboxylic acid group at position 1 is expected, which would influence the planarity and stability of the molecule.
Table 1: Predicted Optimized Geometric Parameters for this compound This table presents expected values based on DFT calculations of similar substituted benzoic acids.
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C-Br | ~1.90 |
| C-F | ~1.35 | |
| C-OH | ~1.36 | |
| C=O (carboxyl) | ~1.22 | |
| C-O (carboxyl) | ~1.35 | |
| O-H (hydroxyl) | ~0.97 | |
| O-H (carboxyl) | ~0.98 | |
| C-C (aromatic) | ~1.39 - 1.41 | |
| Bond Angles (°) | C-C-Br | ~120 |
| C-C-F | ~119 | |
| C-C-OH | ~118 |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. vjst.vn The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For halogenated aromatic compounds, the HOMO is typically a π-orbital of the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. The electronegative substituents (Br, F, OH) are expected to lower the energies of these orbitals.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Values are representative examples based on DFT calculations for related compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.8 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. vjst.vn It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), typically associated with lone pairs on electronegative atoms, and blue indicates regions of low electron density (positive electrostatic potential), usually around hydrogen atoms bonded to electronegative atoms.
For this compound, the MEP map would show the most negative potential (red) around the oxygen atoms of the carboxylic acid and hydroxyl groups, making them sites for electrophilic attack. The hydrogen atom of the carboxylic acid would exhibit the most positive potential (blue), highlighting its acidic nature. The aromatic ring would show a complex potential distribution due to the competing electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the hydroxyl group.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra or predicting the spectra of unknown molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov These predictions are crucial for assigning signals in experimental spectra and for distinguishing between isomers. The calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values relative to TMS, based on additive rules and DFT studies of substituted benzenes.
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| H (on C4) | ~7.8 | C1 (-COOH) | ~170 |
| H (on C6) | ~7.5 | C2 (-F) | ~160 (d, ¹JCF ≈ 250 Hz) |
| H (on -OH) | ~5.5-6.5 | C3 (-OH) | ~155 |
| H (on -COOH) | ~12.0-13.0 | C4 | ~128 |
| C5 (-Br) | ~115 | ||
| C6 | ~120 |
Note: 'd' indicates a doublet, with an expected large one-bond C-F coupling constant ('JCF).
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies of the fundamental modes of vibration. researchgate.netresearchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor (e.g., ~0.96 for B3LYP) to improve agreement. researchgate.net This analysis allows for the unambiguous assignment of vibrational bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes.
Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound This table shows representative scaled frequencies and their assignments based on DFT calculations of similar aromatic acids.
| Vibrational Mode | Assignment | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (Carboxyl, dimer) | Broad band due to H-bonding | ~2500-3300 |
| O-H Stretch (Hydroxyl) | Stretching of phenolic OH | ~3400-3500 |
| C=O Stretch (Carboxyl) | Carbonyl stretching | ~1700-1720 |
| C-C Stretch (Aromatic) | Ring stretching modes | ~1580-1610 |
| O-H Bend (Carboxyl) | In-plane bending | ~1400-1440 |
| C-O Stretch (Carboxyl/Hydroxyl) | C-O stretching modes | ~1250-1300 |
| C-F Stretch | Carbon-Fluorine stretching | ~1200-1250 |
UV-Vis Absorption Maxima Prediction
The prediction of UV-Vis absorption maxima is a powerful tool in computational chemistry for understanding the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, providing a balance between computational cost and accuracy. For a molecule like this compound, the UV-Vis spectrum is expected to be influenced by the electronic structure of the substituted benzene ring. The presence of auxochromic groups (hydroxyl and halogen) and a chromophoric group (carboxylic acid) will dictate the wavelengths of maximum absorption (λmax).
While specific TD-DFT calculations for this compound are not readily found in the literature, data from analogous compounds, such as substituted benzoic acids, can provide an illustrative example of the expected results. The calculations would typically involve optimizing the ground state geometry of the molecule using DFT, followed by a TD-DFT calculation to determine the excitation energies and oscillator strengths of the electronic transitions.
Table 1: Predicted UV-Vis Absorption Maxima for a Representative Substituted Benzoic Acid
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 4.10 | 302 | 0.025 |
| S0 → S2 | 4.55 | 272 | 0.150 |
| S0 → S3 | 5.20 | 238 | 0.350 |
Note: This data is representative and based on typical values for similar aromatic carboxylic acids.
The predicted transitions would likely correspond to π → π* and n → π* electronic transitions within the aromatic system and the carboxyl group. The solvent environment can also significantly influence the absorption maxima, a factor that can be modeled computationally using various solvent models.
Conformational Analysis and Energy Landscape Exploration
The conformational flexibility of this compound is primarily associated with the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the C-O bond of the hydroxyl group. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states connecting them.
Density Functional Theory (DFT) is a common method for performing conformational analysis. By systematically rotating the dihedral angles of interest and calculating the corresponding single-point energies, a potential energy surface can be mapped. Subsequent geometry optimization from various starting points on this surface allows for the location of stable conformers.
For this compound, intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, or between the hydroxyl group and the fluorine atom, could play a significant role in stabilizing certain conformations. Studies on similar molecules like 2-fluorobenzoic acid and various hydroxybenzoic acid isomers have shown the importance of such interactions in determining the preferred molecular geometry. nih.govfigshare.comju.edu.joacs.org
Table 2: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Planar, OH towards COOH) | 0° | 0.00 |
| B (Planar, OH away from COOH) | 0° | 1.5 |
| C (Perpendicular) | 90° | 5.8 |
Note: This data is hypothetical and serves to illustrate the expected relative energies of different conformations.
The global minimum energy conformer would be the most populated at equilibrium, and its geometry would be crucial for understanding the molecule's reactivity and interactions.
Computational Mechanistic Studies of Reaction Pathways
Computational chemistry provides a powerful avenue for investigating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. For this compound, a potential reaction of interest could be further electrophilic aromatic substitution, considering the existing substituents will direct incoming electrophiles to specific positions on the ring.
Transition State Characterization and Activation Energy Calculations
The characterization of a transition state (TS) is a critical step in a mechanistic study. A TS is a first-order saddle point on the potential energy surface, meaning it is a maximum along the reaction coordinate and a minimum in all other degrees of freedom. Computationally, TS structures are located using various optimization algorithms. Once a TS is found, a frequency calculation is performed to confirm its identity; a true TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy (Ea) of the reaction is then calculated as the difference in energy between the transition state and the reactants. This value is a key determinant of the reaction rate.
Table 3: Calculated Activation Energy for a Representative Electrophilic Nitration Reaction
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Substituted Benzene + NO₂⁺) | 0.0 |
| 2 | Transition State | +15.2 |
| 3 | Intermediate (Sigma Complex) | -5.7 |
| 4 | Products (Nitrated Benzene + H⁺) | -20.1 |
Note: This data is illustrative for a typical electrophilic aromatic substitution reaction.
Reaction Coordinate Diagrams
A reaction coordinate diagram, also known as a potential energy profile, provides a visual representation of the energy changes that occur during a chemical reaction. The diagram plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction.
Molecular Docking and Interaction Studies with Non-Biological Model Systems (e.g., small molecules, surfaces)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in the context of drug design with biological macromolecules, it can also be applied to study interactions with non-biological systems such as small molecules or surfaces.
For this compound, it would be interesting to study its interaction with a model surface, such as graphite (B72142). Such studies can provide insights into adsorption energies and the nature of the non-covalent interactions (e.g., π-π stacking, van der Waals forces) that govern the binding. These calculations are often performed using molecular mechanics force fields or DFT.
Table 4: Interaction Energies of a Substituted Benzoic Acid with a Graphite Surface | Interaction Mode | Binding Energy (kcal/mol) | |---|---|---| | π-π Stacking (Parallel) | -12.5 | | T-shaped (Perpendicular) | -7.2 | | Edge-on | -5.8 | Note: This data is representative of the interaction of a small aromatic molecule with a graphite surface.
These studies can be valuable for understanding the behavior of such molecules in materials science applications, such as in the design of sensors or as components in molecular electronics.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-fluorobenzoic acid |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block for Complex Molecular Architectures
The presence of these multiple functional handles allows for a programmed, stepwise synthesis of highly substituted and complex molecular architectures. Chemists can selectively protect or react each site to build intricate frameworks, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where precise control over the molecular structure is essential.
Table 1: Functional Groups of 5-Bromo-2-fluoro-3-hydroxybenzoic acid and Their Synthetic Potential
| Functional Group | Position | Potential Reactions | Application in Complex Synthesis |
|---|---|---|---|
| Carboxylic Acid (-COOH) | C1 | Esterification, Amidation, Reduction to alcohol | Chain extension, linking to other molecules |
| Hydroxyl (-OH) | C3 | Etherification, Esterification, O-Alkylation | Introduction of side chains, chelation site |
| Bromo (-Br) | C5 | Nucleophilic Aromatic Substitution, Cross-coupling | Formation of C-C, C-N, and C-O bonds |
| Fluoro (-F) | C2 | Modulates ring electronics, potential for substitution | Enhances metabolic stability, alters acidity |
Precursor for Functional Organic Materials
The unique electronic and structural characteristics of this compound make it a promising precursor for a variety of functional organic materials.
The bifunctional nature of the hydroxyl and carboxylic acid groups allows this compound to act as a monomer in step-growth polymerization. It can undergo self-polycondensation or be copolymerized with other monomers to produce aromatic polyesters. The resulting polymers would be characterized by high thermal stability and rigidity due to the aromatic backbone. The bromine and fluorine atoms incorporated into the polymer chain can impart specific properties, such as:
Flame Retardancy: The presence of bromine is known to confer flame-retardant characteristics to polymers.
Chemical Resistance: Halogen atoms can enhance the resistance of the polymer to chemical attack.
Modified Solubility and Processing: The polarity introduced by the C-F bond can influence the polymer's solubility and processing characteristics.
Post-Polymerization Functionalization: The C-Br bond can serve as a reactive site for further modification of the polymer, allowing for the grafting of side chains or other functional groups to tailor the material's final properties.
Substituted benzoic acids are well-known building blocks for liquid crystalline materials. nih.govnih.govhartleygroup.org The bent shape of the 3-hydroxybenzoic acid core is a key structural motif for the formation of bent-core (or "banana") liquid crystal phases. researchgate.net The incorporation of 5-bromo and 2-fluoro substituents onto this core would significantly influence the molecule's dipole moment, polarizability, and intermolecular interactions, which are critical parameters for designing liquid crystals with specific mesophases and electro-optical properties. researchgate.netconsensus.app
By modifying the carboxylic acid and hydroxyl groups with long alkyl chains, derivatives of this compound could be designed to self-assemble into various liquid crystal phases, such as smectic or columnar phases. nih.govresearchgate.net The strong polarity imparted by the halogen atoms could lead to materials with interesting dielectric and ferroelectric properties, suitable for applications in displays and sensors.
Ligand Design in Organometallic and Coordination Chemistry
The ortho-hydroxybenzoic acid moiety (salicylic acid-like structure) within the molecule is an excellent chelating group for a wide range of metal ions.
This compound can act as a bidentate ligand, coordinating to a metal center through the carboxylate oxygen and the phenolic oxygen. Salicylic acid and its derivatives are known to form stable complexes with transition metals like copper(II), iron(III), manganese(II), and others. ijesi.orgiosrjournals.orgmdpi.com These complexes have shown utility in various catalytic processes. For instance, copper-salicylate complexes are known to be active in catalysis and possess biological relevance. ijesi.orgmdpi.com
Complexes formed from this compound could be investigated as catalysts for oxidation, reduction, or cross-coupling reactions. The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be finely tuned by the electron-withdrawing effects of the bromine and fluorine substituents.
In the field of porous materials, functionalized organic molecules are used as "linkers" or "struts" to build extended crystalline networks.
Metal-Organic Frameworks (MOFs): Carboxylic acids are among the most common functional groups used to construct MOFs. The carboxylic acid group of this compound can coordinate with metal ions or metal clusters to form a porous, three-dimensional framework. Research has demonstrated the use of similar molecules, such as p-hydroxybenzoic acid, to create 3D MOFs. rsc.orgresearchgate.netrsc.org Using this substituted linker would result in a MOF where the pore walls are decorated with hydroxyl, bromo, and fluoro groups. These functional groups can provide specific adsorption sites, enhance the selectivity for gas separation, or act as catalytic centers within the porous structure.
Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers built from organic linkers connected by strong covalent bonds. tcichemicals.com While this specific molecule might require derivatization to be used in common COF syntheses (e.g., conversion to an aldehyde or amine), its rigid and functionalized aromatic core is an attractive platform. Functional groups like hydroxyls can influence the properties of COFs by forming intramolecular hydrogen bonds, which can enhance the planarity of the building blocks and lead to materials with higher crystallinity and porosity. The inclusion of bromo and fluoro groups offers a route to COFs with tailored electronic properties and functionalized pore environments. oup.com
Intermediates in the Synthesis of Agrochemicals and Specialty Chemicals (Non-human use)
The incorporation of halogen atoms, particularly fluorine and bromine, into organic molecules is a well-established strategy in the development of modern agrochemicals. wikipedia.org These elements can significantly influence the biological activity, stability, and selectivity of the final products. Benzoic acid derivatives, in particular, serve as fundamental building blocks in the synthesis of a wide array of these specialized compounds. wikipedia.org
While direct applications of this compound in commercially available agrochemicals are not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable intermediate. For instance, the related compound, 5-bromo-2-fluorobenzeneboronic acid, is a known precursor in the synthesis of non-ester pyrethroid pesticides. google.com This indicates that the bromo-fluoro substitution pattern on the phenyl ring is amenable to the creation of potent agrochemical agents.
The presence of the hydroxyl and carboxylic acid groups on this compound provides reactive sites for further chemical modifications. These functional groups can be readily transformed into esters, amides, or ethers, allowing for the construction of more complex molecules with tailored properties. This versatility makes it a promising candidate for the synthesis of novel herbicides, fungicides, or insecticides.
In the realm of specialty chemicals, halogenated aromatic compounds are integral to the production of high-performance polymers, flame retardants, and other advanced materials for industrial applications. The specific combination of bromine and fluorine in this compound could impart desirable properties such as thermal stability and chemical resistance to polymeric materials derived from it. Its potential as a monomer or a modifying agent in polymer synthesis warrants further investigation for creating materials with enhanced performance characteristics for non-human use applications.
| Target Product Class | Potential Role of this compound | Key Functional Groups for Synthesis |
|---|---|---|
| Herbicides/Fungicides | Core scaffold for building novel active ingredients. | Carboxylic acid, hydroxyl group, aromatic ring |
| Specialty Polymers | Monomer or additive to enhance thermal and chemical resistance. | Hydroxyl group, carboxylic acid |
| Flame Retardants | Source of bromine for flame retardant properties. | Bromine atom |
Development of Chemical Probes for In Vitro Biophysical Studies (Structural probes, not for biological activity/clinical trials)
Chemical probes are essential tools in biophysical studies for elucidating the structure, function, and dynamics of molecular systems. While the focus here is on non-biological applications, the principles of probe design remain relevant. The strategic placement of specific atoms or functional groups allows these molecules to report on their local environment or to influence the assembly of larger structures.
Substituted benzoic acids have been explored as probes to understand the structural landscape of molecular crystals. The introduction of fluorine atoms, for example, can alter intermolecular interactions and lead to different crystal packing arrangements, providing insights into the forces that govern crystal formation. This suggests that this compound, with its distinct pattern of hydrogen bond donors and acceptors, as well as halogen atoms capable of halogen bonding, could be a valuable tool in the field of crystal engineering and materials science.
In the context of in vitro biophysical studies of non-biological systems, this compound could be used to probe the interiors of synthetic polymers or other materials. The fluorine and bromine atoms can serve as spectroscopic reporters in techniques such as Nuclear Magnetic Resonance (NMR) or X-ray crystallography. By incorporating this molecule into a material, researchers could gain detailed information about the local structure and dynamics within the host material.
It is important to emphasize that in this context, the term "probe" refers to its use as a tool for structural investigation in a laboratory setting, for example, to understand the principles of molecular recognition and self-assembly in synthetic systems. This application is distinct from its use in biological or clinical settings.
| Area of Study | Potential Application of this compound | Relevant Molecular Features |
|---|---|---|
| Crystal Engineering | Investigating the role of halogen and hydrogen bonding in crystal packing. | Fluorine, bromine, hydroxyl, and carboxylic acid groups |
| Materials Science | As a spectroscopic tag to probe the internal structure of polymers. | Fluorine-19 and Carbon-13 for NMR studies |
| Supramolecular Chemistry | Studying self-assembly and molecular recognition in synthetic systems. | Directional hydrogen and halogen bonding capabilities |
Emerging Research Directions and Future Challenges
Sustainable and Eco-Friendly Synthetic Methodologies
The imperative of green chemistry is guiding a shift away from traditional synthetic methods that often rely on harsh conditions and hazardous reagents. For a polyfunctionalized molecule like 5-Bromo-2-fluoro-3-hydroxybenzoic acid, future research will increasingly focus on developing sustainable and eco-friendly synthetic pathways.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions with high selectivity. samipubco.com While direct photocatalytic synthesis of this specific molecule is not yet established, related processes such as the photochlorination of o-chlorotoluene to produce o-chlorobenzoic acid demonstrate the potential of light-mediated reactions for halogenated aromatics. researchgate.net Future research could explore photocatalytic C-H functionalization or carboxylation reactions on appropriately substituted precursors, potentially reducing the reliance on multi-step classical syntheses. Thiobenzoic acid, for example, has been shown to act as a photoexcited catalyst in certain cross-coupling reactions, highlighting the diverse catalytic roles that benzoic acid derivatives themselves can play in photochemical systems. nih.gov
Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally benign aqueous conditions, making them ideal catalysts for sustainable synthesis. Benzoic acid decarboxylases sourced from microbes have been identified as highly efficient biocatalysts with broad substrate tolerance and excellent regioselectivity. mdpi.com A key area of research is the use of reversible decarboxylases for biocatalytic Kolbe-Schmitt-type reactions, which involve the carboxylation of phenols. nih.gov For instance, the enzymatic carboxylation of catechol to produce 2,3-dihydroxybenzoic acid has been demonstrated, showcasing a sustainable route to a core structure related to this compound. nih.gov The development of "new-to-nature" enzymes through directed evolution could yield biocatalysts capable of performing specific halogenation or hydroxylation steps on a fluorinated benzoic acid precursor, offering a highly streamlined and green synthetic route. mdpi.com The use of halogenated benzoic acids as starting materials for the enzymatic synthesis of complex molecules has already been shown to be viable, paving the way for biocatalytic routes to novel derivatives. ontosight.ai
| Methodology | Potential Advantages | Relevant Research Example |
| Photocatalysis | Mild reaction conditions, high functional group tolerance, reduced waste. | Photo-mediated C(sp³)-H chlorination using aryl ketones as photocatalysts. samipubco.com |
| Biocatalysis | High stereo- and regioselectivity, use of renewable resources, aqueous reaction media. | Reversible 2,3-dihydroxybenzoic acid decarboxylase for the carboxylation of catechol. nih.gov |
| Electrochemistry | Use of electricity as a clean reagent, potential for CO₂ valorization. | Electrocarboxylation of 4-iodobenzonitrile (B145841) to synthesize 4-cyanobenzoic acid. |
Exploration of Novel Reactivity Patterns and Selectivity Control
The dense functionalization of this compound presents a significant challenge and opportunity in controlling chemical reactivity. The four distinct functional groups offer multiple sites for subsequent transformations, and achieving selectivity is paramount for creating value-added derivatives.
Future research will likely focus on leveraging the electronic and steric effects of the existing substituents to direct reactions to specific positions. For instance, the carboxylic acid group is a well-known directing group for C-H activation. Studies on other substituted benzoic acids have shown that rhodium-catalyzed annulation can be highly regioselective, influenced by both steric factors and weak non-covalent interactions with other substituents. mdpi.com
Developing sophisticated catalytic systems is a key challenge. Synergistic dual catalysis, such as the copper/silver system used to access functionalized phthalides from 2-formyl benzoate (B1203000) derivatives, provides a template for achieving novel transformations that are not possible with a single catalyst. acs.org Similarly, chemo- and regioselective copper-catalyzed amination of chlorobenzoic acids demonstrates that even with potentially interfering groups like a free carboxylic acid, high selectivity can be achieved. wikipedia.org The challenge lies in adapting these methodologies to the more complex electronic environment of this compound and predicting how the interplay between the fluoro, bromo, and hydroxy groups will influence the reaction outcome.
| Challenge | Approach | Example |
| Regioselectivity | C-H activation using directing groups | Rhodium-catalyzed annulation of alkoxy-substituted benzoic acids. mdpi.com |
| Chemoselectivity | Development of specialized catalytic systems | Copper-catalyzed amination of 2-chlorobenzoic acids in the presence of a free carboxylic acid group. wikipedia.org |
| Stereoselectivity | Asymmetric catalysis | Enantioselective construction of lactones where selectivity is controlled by substrate geometry and additives. |
Computational Design of Derivatives with Tunable Properties (Non-biological)
Computational chemistry is an increasingly indispensable tool for accelerating the discovery of molecules with desired properties. For derivatives of this compound, computational design can guide synthetic efforts by predicting the outcomes of reactions and the properties of novel compounds, thereby saving significant experimental time and resources.
Density Functional Theory (DFT) calculations have been successfully used to rationalize the observed regioselectivity in C-H activation reactions of substituted benzoic acids, providing mechanistic insights that are difficult to obtain experimentally. mdpi.com This predictive power can be harnessed to design catalysts and reaction conditions that favor a desired isomer when functionalizing the aromatic ring of the target molecule.
Furthermore, molecular modeling can be used to design derivatives with specific, tunable electronic or material properties. A powerful example is the design of sulfamoyl benzoic acid analogues, where computational docking and modeling were used to predict which structural modifications would lead to improved potency and selectivity. ontosight.ai While the original application was biological, the methodology is directly transferable to materials science. By calculating properties such as dipole moment, polarizability, and electronic band gaps, researchers can computationally screen libraries of virtual derivatives of this compound to identify candidates for advanced materials, such as organic semiconductors or dielectrics, before committing to their synthesis.
Integration into Advanced Functional Materials and Nanotechnology
The multifunctionality of this compound makes it an attractive building block for advanced materials and nanotechnology applications. Its rigid aromatic core, combined with sites for covalent and non-covalent interactions (carboxy and hydroxy groups) and the presence of heavy (bromo) and electronegative (fluoro) atoms, provides a rich design space.
Metal-Organic Frameworks (MOFs): Benzoic acids and their derivatives are fundamental linkers in the construction of MOFs—crystalline, porous materials with vast internal surface areas. wikipedia.org Halogenated benzoic acids, such as 4-bromobenzoic acid, have been used to synthesize MOFs with tunable properties. rsc.org The carboxylic acid group of this compound can coordinate with metal clusters, while the other functional groups (-OH, -F, -Br) would decorate the internal pore surfaces. These groups could impart specific properties, such as creating targeted binding sites for selective gas adsorption or introducing Lewis acidic character for heterogeneous catalysis. researchgate.netresearchgate.net
Functional Polymers: Benzoic acid derivatives can be incorporated into polymers either as monomers or as functional pendants. ontosight.ai For example, polymers functionalized with aminobenzoic acid groups have been developed for use as specialized adsorbents. mdpi.com The integration of this compound into a polymer backbone could enhance thermal stability, flame retardancy (due to the bromine and fluorine), and alter the dielectric properties of the material, making it potentially useful for electronic applications like insulators or capacitor films.
Nanotechnology and Surface Modification: At the nanoscale, benzoic acid derivatives are being explored as surface modifiers and process-directing agents. Recent research has shown that self-assembled monolayers of fluorinated benzoic acids can act as inhibitors in atomic layer deposition (ALD), a critical technique for manufacturing advanced electronics. mdpi.com The ability of the carboxylate headgroup to bind to a surface, combined with the properties of the substituted aromatic ring, allows for precise control over nanoscale growth processes. Additionally, benzoic acid has been used in the synthesis of iron oxide nanoparticles, where it influences the resulting particle size and phase. samipubco.com The unique electronic profile of this compound could offer new mechanisms for controlling the synthesis and surface chemistry of a wide range of nanoparticles.
| Application Area | Role of the Compound | Potential Properties/Function |
| Metal-Organic Frameworks (MOFs) | Organic Linker | High porosity, tailored pore chemistry for catalysis or selective separation. rsc.orgresearchgate.net |
| Advanced Polymers | Monomer / Additive | Enhanced thermal stability, flame retardancy, modified dielectric properties. ontosight.ai |
| Nanotechnology (ALD) | Surface Modifier / Inhibitor | Control of thin-film growth at the atomic scale for electronics. mdpi.com |
| Nanoparticle Synthesis | Capping / Directing Agent | Control of particle size, crystal phase, and surface functionality. samipubco.com |
Unexplored Chemical Space and Potential for Undiscovered Applications (Non-biological)
Beyond known applications, the structure of this compound represents a gateway to unexplored chemical space. The combination of four different functional groups on a single benzene (B151609) ring is relatively uncommon, and the full extent of its reactivity and potential is yet to be realized.
One area of potential is in the synthesis of complex heterocyclic systems. Substituted benzoic acids are often precursors to molecules like phthalides and acridines. acs.orgwikipedia.org The specific substitution pattern on this compound could be leveraged through intramolecular reactions to create novel, highly substituted heterocyclic scaffolds that are not easily accessible by other means. These new molecular frameworks could form the basis for novel dyes, electronic materials, or chemical sensors.
Another emerging area is electrochemistry, which offers a sustainable method for driving chemical transformations. The electrochemical carboxylation of aryl halides using CO₂ as a feedstock is a green method for producing benzoic acid derivatives. acs.org Inversely, the carboxylic acid group could be used as a handle in electrochemical decarboxylative coupling reactions, allowing the bromo-fluoro-hydroxyphenyl moiety to be attached to other molecular fragments, thus expanding the accessible chemical space. The presence of the electrochemically active C-Br bond further adds to the potential for novel electrochemical transformations.
Finally, the molecule could serve as a versatile platform for creating molecular additives that tune the properties of bulk materials. For example, sulfamoylbenzoic acid derivatives have been used as additives to control crystallization and passivate defects in perovskite solar cells, significantly improving their performance and stability. acs.org The high dipole moment and specific interaction sites of this compound could be similarly exploited to influence the morphology and electronic properties of a variety of functional materials, from organic semiconductors to piezoelectric polymers, opening up applications that are currently undiscovered.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-2-fluoro-3-hydroxybenzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis of structurally analogous bromo-fluoro benzoic acids (e.g., 5-Bromo-2,4-difluorobenzoic acid) involves bromination of fluorinated precursors using brominating agents (e.g., N-bromosuccinimide) in acidic aqueous conditions (e.g., H2SO4) at controlled temperatures (0–5°C). Optimizing stoichiometry, reaction time, and acid concentration (e.g., 80% H2SO4) can yield purities >93% . For the target compound, regioselective bromination of a 2-fluoro-3-hydroxybenzoic acid precursor may require protective-group strategies to avoid over-bromination.
Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to confirm substituent positions and electronic environments.
- LC-MS/HRMS : Validates molecular weight and detects impurities.
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection (λ = 254 nm).
- Melting Point Analysis : Cross-referenced with literature values (e.g., analogs in show sharp melting points correlating with purity >95%) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation of fine particles.
- Store at 0–6°C in amber vials to prevent photodegradation .
- Neutralize waste with sodium bicarbonate before disposal to mitigate corrosivity.
Advanced Research Questions
Q. How do the electronic effects of bromo, fluoro, and hydroxy substituents influence the reactivity of this compound in further derivatization?
- Methodological Answer :
- Substituent Effects : The electron-withdrawing fluoro (para to COOH) and bromo (meta to COOH) groups reduce electron density at the aromatic ring, directing electrophilic substitutions to specific positions. The ortho-hydroxy group can act as a hydrogen-bond donor, influencing solubility and reactivity in cross-coupling reactions .
- Computational Modeling : DFT calculations can predict sites for functionalization (e.g., Suzuki-Miyaura couplings) by analyzing Fukui indices and electrostatic potential maps.
Q. What strategies mitigate competing side reactions during bromination of fluorinated benzoic acid precursors?
- Methodological Answer :
- Regioselective Bromination : Use Lewis acid catalysts (e.g., FeBr3) to enhance selectivity for the desired position.
- Stepwise Addition : Introduce brominating agents (e.g., 1,3-dibromo-5,5-dimethylhydantoin) slowly at low temperatures (–10°C) to suppress di-bromination .
- In-Situ Monitoring : Employ TLC or GC-MS to track reaction progress and adjust conditions dynamically.
Q. How can computational modeling (e.g., DFT) predict the physicochemical properties and reaction pathways of this compound?
- Methodological Answer :
- pKa Prediction : DFT calculates acidity constants for the COOH and OH groups, critical for understanding solubility and ionization in biological assays.
- Reaction Pathway Simulation : Transition-state modeling identifies energetically favorable pathways for derivatization (e.g., esterification or amidation) .
- Docking Studies : Predict binding affinities to enzyme targets (e.g., kinases) by comparing with structurally similar bioactive compounds .
Q. What are the challenges in achieving regioselective functionalization of this compound for pharmaceutical intermediates?
- Methodological Answer :
- Protective Groups : Temporarily mask the hydroxy group (e.g., acetylation) to redirect reactivity toward bromo or fluoro positions.
- Catalytic Systems : Use Pd-based catalysts with tailored ligands (e.g., SPhos) for Suzuki couplings at the bromo site, leveraging steric and electronic effects .
- Kinetic vs. Thermodynamic Control : Optimize reaction temperature and solvent polarity to favor desired regioisomers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
